2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
Description
Properties
CAS No. |
918408-71-6 |
|---|---|
Molecular Formula |
C9H6BrF4NO |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
2-bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H6BrF4NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) |
InChI Key |
DCCZSIPFNIXQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline
The initial step often involves the synthesis of 4-fluoro-2-(trifluoromethyl)aniline, which serves as a key building block. This can be achieved using:
- Starting materials : 4-fluoroaniline and trifluoroacetic anhydride.
- Reaction conditions : The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Step 2: Formation of the Acetamide
The next step involves the formation of the acetamide:
- Reagents : The synthesized aniline is reacted with bromoacetyl bromide in the presence of a base such as triethylamine.
- Procedure :
- Dissolve the aniline in dichloromethane (DCM).
- Cool the solution to 0°C and add bromoacetyl bromide dropwise.
- Allow the reaction to proceed for 2 hours while monitoring via thin-layer chromatography (TLC).
This reaction yields 2-bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide, which can be extracted with DCM and purified through washing with aqueous solutions.
Step 3: Bromination Reaction
To introduce bromine into the structure, a bromination reaction is performed:
- Reagents : The acetamide product from Step 2 is treated with bromine in acetic acid.
- Conditions :
- The reaction is conducted at low temperatures (around 0°C) to control the rate of bromination.
The desired product can be extracted and purified as described previously.
Yield and Purification
The overall yield from these synthetic steps can vary based on conditions and reagents used. Typical yields reported in literature range from:
| Step | Yield (%) | Comments |
|---|---|---|
| Synthesis of Aniline | ~85% | High purity achieved through recrystallization |
| Formation of Acetamide | ~75% | Monitored by TLC for completion |
| Bromination | ~70% | Controlled conditions improve yield |
Purification methods often involve washing with sodium bicarbonate followed by drying over anhydrous sodium sulfate.
Challenges and Considerations
Several challenges may arise during the synthesis:
Selectivity in Bromination : Careful control of reaction conditions is crucial to avoid multiple brominations.
Purity of Starting Materials : Impurities can significantly affect yield and product quality.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features, particularly the trifluoromethyl group, enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting various diseases, including cancer and inflammatory disorders .
Mechanism of Action
The compound's mechanism involves its interaction with specific biological targets. The bromine and fluorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This binding may lead to inhibition or activation of pathways critical for disease progression .
Biological Studies
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown significant inhibition zones, suggesting its potential as an antimicrobial agent .
Cytotoxicity Against Cancer Cells
In vitro studies demonstrate that 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These findings position the compound as a promising candidate for anticancer therapies .
Materials Science
Development of Advanced Materials
The unique chemical structure of 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide makes it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo substitution reactions allows for the creation of new materials with tailored properties.
Chemical Synthesis
Building Block for Complex Molecules
The compound acts as a building block in organic synthesis, facilitating the creation of more complex chemical entities. Its reactivity allows it to participate in various chemical reactions, including substitution and coupling reactions .
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide against several bacterial strains. Results indicated substantial inhibition, highlighting its potential role in developing new antimicrobial agents.
Cytotoxicity Assessment
In vitro studies on MCF-7 cells revealed that at specific concentrations, the compound induced apoptosis, suggesting its potential application in cancer treatment. Further investigations are needed to elucidate its mechanisms and optimize therapeutic strategies.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide | Bromine and trifluoromethyl groups | Antimicrobial, anticancer | Enhanced lipophilicity and stability |
| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |
| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide (Compound 33e)
- Structure : Lacks the 4-fluoro group but retains the 2-trifluoromethyl substitution.
- Molecular Formula: C₉H₇BrF₃NO (MW: 282.06 g/mol).
- Key Data : Synthesized as an HIV-1 inhibitor, with ¹H NMR (δ 8.60 ppm for NH) and ¹³C NMR (δ 163.89 ppm for carbonyl) confirming its structure .
2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide (BTFMA)
- Structure : Features a 4-trifluoromethyl group instead of 4-fluoro-2-trifluoromethyl.
- Molecular Formula: C₉H₇BrF₃NO (MW: 282.06 g/mol).
- Key Data: Used in ¹⁹F NMR studies due to its high chemical shift dispersion (Δδ = 2.5 ppm in methanol/water mixtures). DFT calculations align with its sensitivity to solvent polarity .
- Comparison : The 4-trifluoromethyl group in BTFMA may enhance hydrophobicity, whereas the target compound’s 4-fluoro group could improve solubility and alter electronic environments for protein binding .
Anti-Trypanosoma cruzi Derivatives
- Example: 2-Bromo-N-[3-(trifluoromethyl)benzyl]acetamide (Compound 7). Structure: Trifluoromethyl at the 3-position on a benzyl group. Molecular Formula: C₁₀H₈BrF₃NO (MW: 298.08 g/mol). Key Data: Demonstrated anti-parasitic activity, highlighting the role of trifluoromethyl groups in enhancing bioactivity . Comparison: The target compound’s 2-trifluoromethyl-4-fluoro motif may offer improved target specificity due to dual electron-withdrawing effects.
Pharmaceutical Intermediates
- Example: N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide. Structure: Bromo and difluoro substituents on the phenyl ring. Molecular Formula: C₈H₄BrF₅NO (MW: 306.02 g/mol). Key Data: Used in synthesizing protease inhibitors and antimicrobial agents . Comparison: The target compound’s acetamide bromine may provide a better leaving group for nucleophilic substitutions compared to trifluoroacetamide derivatives .
Physicochemical Properties
Solubility and Reactivity
- 2-Bromo-N-(4-fluorophenyl)acetamide (CAS 2195-44-0): Structure: 4-fluoro substituent without trifluoromethyl. Molecular Formula: C₈H₇BrFNO (MW: 244.05 g/mol). Key Data: Safety data indicate moderate toxicity (LD₅₀ > 2000 mg/kg), with handling precautions for skin/eye irritation . Comparison: The target compound’s trifluoromethyl group may increase lipophilicity, affecting membrane permeability in drug delivery .
Biological Activity
2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide is an organic compound with significant potential in pharmaceutical research due to its unique structural features. The presence of a bromine atom and a trifluoromethyl group contributes to its reactivity and biological activity. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications.
- Molecular Formula : CHBrFN O
- Molecular Weight : Approximately 300.048 g/mol
- Functional Groups : Bromine atom, trifluoromethyl group, and acetamide functional group.
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity in electrophilic aromatic substitution reactions.
2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide interacts with various enzymes and proteins, influencing their activity and function. Key interactions include:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. Its bromine atom can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition.
- Cell Signaling Modulation : It has been observed to modulate cell signaling pathways, which can lead to changes in gene expression and cellular metabolism. This modulation can influence processes such as cell growth, differentiation, and apoptosis.
Cellular Effects
The compound's effects on cellular processes vary depending on the cell type:
- Gene Expression : It may influence transcription factors that regulate gene expression related to cell proliferation and survival.
- Metabolic Pathways : The compound's interaction with metabolic enzymes can lead to altered metabolic profiles in treated cells.
In laboratory settings, the stability of this compound under standard conditions is relatively high; however, degradation may occur under extreme conditions such as high temperature or extreme pH.
Molecular Mechanisms
The primary mechanisms through which 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide exerts its biological effects include:
- Binding Interactions : The compound binds to specific biomolecules (e.g., enzymes, receptors), resulting in altered activity.
- Covalent Bond Formation : The bromine atom facilitates covalent bond formation with nucleophilic sites on target proteins.
- Hydrophilic vs. Hydrophobic Interactions : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets of proteins .
Research Findings
Recent studies have highlighted various biological activities associated with compounds structurally related to 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as ERK1/2 .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of various acetamide derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide exhibited MIC values significantly lower than standard antibiotics, indicating strong antibacterial properties. -
Cytotoxicity Assay :
In vitro assays demonstrated that certain derivatives showed potent cytotoxicity against A549 lung carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation compared to doxorubicin .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the aromatic ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluorine groups, which activate the aromatic ring toward electrophilic and nucleophilic attacks.
Key Examples:
-
Thiol-Mediated Displacement :
In biochemical studies, this compound reacts with cysteine residues in proteins under mild conditions (HEPES buffer, pH 7.5, with TCEP as a reducing agent). The bromine is displaced by the thiol group of cysteine, forming a stable thioether bond ( ).
Reaction Efficiency : 100% labeling efficiency observed in β₂-adrenergic receptor studies ( ). -
Amination :
Substitution with ammonia or amines can occur under basic conditions (e.g., K₂CO₃ or LiHMDS), yielding aryl amine derivatives. Similar reactions are documented for structurally related bromoacetamides in drug synthesis ( ).
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
-
Conditions : HCl (6 M), elevated temperatures (e.g., 120°C).
-
Product : Corresponding carboxylic acid (2-bromo-4-fluoro-5-(trifluoromethyl)benzoic acid) and ammonium chloride ( ).
Basic Hydrolysis:
-
Conditions : NaOH or KOH in polar solvents (e.g., THF/H₂O).
-
Product : 2-bromo-4-fluoro-5-(trifluoromethyl)aniline and acetate ions ().
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed coupling reactions:
Electrophilic Aromatic Substitution
Despite the deactivating effects of -CF₃ and fluorine, directed ortho-metallation strategies enable further functionalization:
-
Nitration :
Conditions : HNO₃/H₂SO₄ at low temperatures.
Product : Nitro-substituted derivatives at positions activated by directing groups ( ).
Radical Reactions
The C-Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN):
Comparative Reactivity Table
Mechanistic Insights
-
SN2 Pathway : Dominant in nucleophilic substitutions due to the primary alkyl bromide structure.
-
Electronic Effects : The -CF₃ group stabilizes transition states via inductive effects, accelerating substitution rates.
This compound’s versatility in synthetic and biochemical contexts makes it valuable for drug development, polymer chemistry, and structural biology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide?
- Methodology : A common approach involves coupling 4-bromophenylacetic acid derivatives with substituted anilines using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane. Triethylamine is added to maintain a basic environment, and the reaction is stirred at low temperatures (e.g., 273 K) to minimize side reactions. Post-reaction, the product is extracted, washed with NaHCO₃, and crystallized via slow evaporation of methylene chloride .
- Key Parameters : Stoichiometric ratios (1:1 acid-to-amine), solvent choice, and reaction temperature significantly impact yield.
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 0–6°C in airtight containers to prevent degradation .
- First Aid : In case of exposure, consult a physician immediately. Provide SDS sheets detailing hazards (e.g., H303+H313+H333 codes for oral/skin toxicity) and ensure proper ventilation during use .
Q. Which analytical techniques are essential for structural confirmation?
- Primary Methods :
- NMR : Assign peaks for bromine (δ ~3.8–4.2 ppm for CH₂Br) and trifluoromethyl groups (δ ~120–125 ppm in ¹⁹F NMR).
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and fluorophenyl groups) and hydrogen-bonding networks (N–H⋯O interactions) .
- Secondary Methods : Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.1).
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for enhanced solubility of intermediates.
- Catalyst Optimization : Evaluate alternatives to EDC·HCl (e.g., HOBt/DCC systems) to reduce racemization .
- Temperature Gradients : Perform reactions under reflux (e.g., 40°C) to accelerate kinetics while monitoring by TLC/HPLC.
- Data Analysis : Compare yields via ANOVA; purity assessed by HPLC (≥95% area under the curve).
Q. What structural features dictate its reactivity in coordination chemistry or supramolecular assembly?
- Key Insights :
- The acetamide group acts as a bidentate ligand, with oxygen and nitrogen atoms coordinating to metals (e.g., Cu²⁺, Pd⁺).
- Fluorine atoms enhance electron-withdrawing effects, stabilizing charge-transfer complexes.
- Weak C–H⋯F interactions (2.8–3.2 Å) influence crystal packing and solubility .
- Experimental Validation : Conduct UV-Vis titration studies with metal salts and analyze coordination via FT-IR (shift in ν(C=O) from ~1680 to ~1640 cm⁻¹).
Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to locate electrophilic centers (e.g., bromine at C2).
- MD Simulations : Simulate solvation effects in DMSO/water mixtures to assess leaving-group stability .
- Outcome : Predict activation energies for Br⁻ displacement by nucleophiles (e.g., amines, thiols) and validate with experimental kinetic data.
Q. How should researchers address conflicting spectroscopic or crystallographic data?
- Resolution Strategies :
- Cross-validate NMR assignments with DEPT-135 and HSQC experiments.
- Re-crystallize under varying conditions (e.g., solvent mixtures, cooling rates) to isolate polymorphs .
- Case Study : Discrepancies in melting points (e.g., 423–425 K vs. literature 415 K) may arise from impurities; use DSC to confirm thermal behavior.
Q. What hypotheses exist for its application in drug discovery or material science?
- Potential Applications :
- Antimicrobial Agents : Structural analogs (e.g., N-(4-bromophenyl)acetamides) show activity against S. aureus via enzyme inhibition.
- Liquid Crystals : Fluorine and bromine substituents enhance anisotropic properties, enabling mesophase formation .
- Validation Pathways : Screen against enzyme targets (e.g., penicillin-binding proteins) or measure dielectric constants in nematic phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
